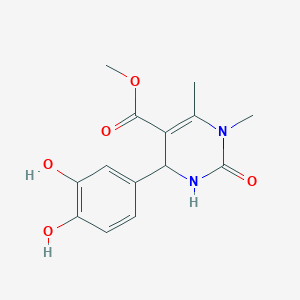

methyl 4-(3,4-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(3,4-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation reaction, a widely used method for constructing DHPM scaffolds . This compound features a 3,4-dihydroxyphenyl substituent at the C4 position of the tetrahydropyrimidine ring, a methyl group at C6, and a methyl ester at C3. The 3,4-dihydroxyphenyl moiety imparts significant polarity and hydrogen-bonding capacity, which are critical for interactions with biological targets such as enzymes or receptors.

DHPM derivatives are pharmacologically versatile, with reported activities including thymidine phosphorylase (TP) inhibition, antitumor effects, and calcium channel modulation .

Properties

IUPAC Name |

methyl 6-(3,4-dihydroxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-7-11(13(19)21-3)12(15-14(20)16(7)2)8-4-5-9(17)10(18)6-8/h4-6,12,17-18H,1-3H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMOPAXUOVDKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3,4-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound SC-5145985) is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of SC-5145985 is . It features a tetrahydropyrimidine core structure with hydroxyl and methyl substituents that contribute to its biological activity. The presence of the 3,4-dihydroxyphenyl group is particularly significant as it is known for enhancing antioxidant properties.

Research indicates that SC-5145985 exhibits several mechanisms of action:

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress. This is attributed to the presence of hydroxyl groups which can donate hydrogen atoms to free radicals.

- Enzyme Inhibition : Preliminary studies suggest that SC-5145985 may inhibit specific enzymes involved in inflammatory pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.

Antioxidant Properties

The antioxidant capacity of SC-5145985 has been evaluated using various assays. In vitro studies demonstrated that the compound effectively reduces reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress.

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25 | |

| ABTS Radical Scavenging | 30 | |

| Hydroxyl Radical Scavenging | 20 |

Anti-inflammatory Effects

In vivo studies on animal models have shown that SC-5145985 significantly reduces inflammation markers. The compound was tested in models of acute inflammation induced by carrageenan and exhibited a dose-dependent reduction in paw edema.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It was tested against various bacterial strains using the agar dilution method. Results indicated significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

Case Studies

Several studies have highlighted the therapeutic potential of SC-5145985:

- Cardiovascular Protection : A study published in Journal of Medicinal Chemistry reported that SC-5145985 demonstrated protective effects on cardiac tissues subjected to ischemia-reperfusion injury. The compound reduced myocardial damage and improved cardiac function post-injury through its antioxidant mechanisms .

- Cancer Research : In a preliminary study on cancer cell lines, SC-5145985 exhibited cytotoxic effects on breast cancer cells (MCF-7). The compound induced apoptosis via the mitochondrial pathway and inhibited cell proliferation significantly at micromolar concentrations .

- Neuroprotective Effects : Research has indicated potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's. SC-5145985 was shown to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation in vitro .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydropyrimidines and features a pyrimidine ring structure. Its molecular formula is with a molar mass of approximately 304.30 g/mol. The synthesis typically involves the condensation of dihydroxyphenyl derivatives with carboxylic acids through multi-step processes that may include refluxing in organic solvents like ethanol or methanol. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .

The compound exhibits significant biological activity due to its structural features. It has been studied for its potential as a therapeutic agent in various diseases. Notably, it has been identified as a fragment-like inhibitor of the EphA2 receptor, which is implicated in cancer progression. The interaction between this compound and EphA2 was investigated through experimental screening and molecular modeling techniques .

Anticancer Properties

Research indicates that methyl 4-(3,4-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. Studies have shown that it can effectively reduce tumor size in preclinical models by modulating the activity of growth factor receptors such as EphA2 .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases like Alzheimer's disease. Research suggests that it may help reduce oxidative stress and inflammation in neuronal cells.

Antioxidant Activity

Due to the presence of hydroxyl groups in its structure, this compound exhibits antioxidant properties that can protect cells from oxidative damage. This characteristic is particularly beneficial in preventing chronic diseases associated with oxidative stress .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ primarily in the substituents at the C4 aryl group and the ester moiety (methyl vs. ethyl). Below is a detailed comparison based on substituent effects, biological activity, and physicochemical properties:

Key Observations

C4 Substituent Effects: Electron-donating groups (e.g., 3,4-dimethoxyphenyl ) reduce polarity and H-bonding capacity, lowering TP inhibition efficacy compared to the target compound’s catechol group.

Ester Group Influence :

- Methyl esters (target compound) generally offer higher metabolic stability than ethyl esters, which are more prone to hydrolysis .

Ring Conformation :

- The thioxo substitution in induces a flattened boat conformation in the tetrahydropyrimidine ring, altering intermolecular interactions (e.g., N–H⋯S hydrogen bonds) compared to the oxo group in the target compound .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for methyl 4-(3,4-dihydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli reaction, a multicomponent cyclocondensation of aldehydes, β-ketoesters, and urea derivatives. Key steps include:

- Substrate Selection : Use 3,4-dihydroxybenzaldehyde as the aldehyde component, methyl acetoacetate as the β-ketoester, and methylurea derivatives.

- Reaction Conditions : Acid catalysis (e.g., HCl or acetic acid) under reflux (80–100°C) for 6–12 hours. Yield optimization (70–85%) is achieved by controlling stoichiometry and solvent polarity (e.g., ethanol or methanol) .

- Purification : Recrystallization from ethanol or DMSO to isolate the product. Melting points (e.g., 231–232°C) and (e.g., δ 2.27 ppm for CH, 5.39 ppm for CH) validate purity .

Q. How is the compound characterized structurally?

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters (e.g., ) confirm the tetrahydropyrimidine ring conformation and substituent orientations .

- Spectroscopy : detects aromatic protons (δ 6.91–7.20 ppm) and carbonyl groups (δ 165–170 ppm in ). IR spectroscopy identifies C=O (1700–1750 cm) and N–H (3200–3400 cm) stretches .

Q. What are the standard protocols for evaluating antibacterial activity?

- Assay Design : Use agar diffusion or microdilution methods against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

- Dosage : Test concentrations from 10–200 µg/mL. Activity correlates with electron-withdrawing substituents (e.g., bromo or hydroxyl groups) enhancing membrane disruption .

- Controls : Compare with ampicillin or ciprofloxacin. Minimum inhibitory concentration (MIC) values are reported in µM .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesis be addressed?

Regioselectivity issues arise from competing reaction pathways (e.g., enamine vs. keto-enol tautomerization). Strategies include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cyclocondensation over side reactions.

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to stabilize intermediates and direct regiochemistry.

- Structural Validation : X-ray crystallography and NOESY NMR resolve positional ambiguities in substituents .

Q. What computational methods predict structure-activity relationships (SAR)?

- Molecular Docking : Simulate binding to bacterial targets (e.g., DNA gyrase) using AutoDock Vina. Hydroxyl and carbonyl groups show hydrogen bonding with active-site residues.

- QSAR Modeling : Correlate logP values (<2.5) and polar surface area (>80 Ų) with enhanced permeability and activity .

Q. How do structural modifications influence bioactivity and stability?

- Substituent Effects : Electron-donating groups (e.g., methoxy) reduce antibacterial efficacy compared to electron-withdrawing groups (e.g., bromo).

- Stability Studies : Accelerated degradation tests (40°C/75% RH) show ester hydrolysis in aqueous buffers (pH 7.4), necessitating prodrug strategies for in vivo applications .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies in MIC values across studies may stem from:

- Strain Variability : Use standardized ATCC strains and identical inoculum sizes.

- Assay Conditions : Control pH (6.5–7.5) and cation content (e.g., Mg) to minimize interference.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance .

Methodological Best Practices

Q. What safety precautions are critical during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.